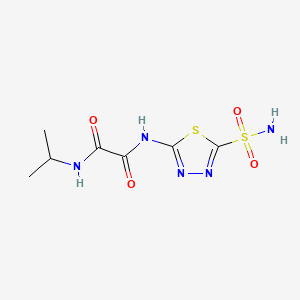
N-Isopropyl-N'-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Isopropyl-N’-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)oxamide is a chemical compound with the molecular formula C7H11N5O4S2 and a molecular weight of 293.32 g/mol . This compound is known for its unique structure, which includes a thiadiazole ring and a sulfamoyl group, making it an interesting subject for various scientific studies.
Méthodes De Préparation
The synthesis of N-Isopropyl-N’-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)oxamide involves several steps. The reaction conditions typically involve the use of ice-cold acetic acid and water mixtures, with careful control of temperature to avoid excessive foaming and ensure complete reaction .
Analyse Des Réactions Chimiques
N-Isopropyl-N’-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)oxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The thiadiazole ring allows for substitution reactions, where different functional groups can be introduced.
Common reagents used in these reactions include hydroxylamine hydrochloride, cupric sulfate, and various acids and bases . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-Isopropyl-N’-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)oxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: This compound is used in the development of new materials with specific properties.
Mécanisme D'action
The primary mechanism of action of N-Isopropyl-N’-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)oxamide involves the inhibition of the enzyme carbonic anhydrase . This inhibition leads to a decrease in the secretion of aqueous humor in the eye, resulting in reduced intraocular pressure. Additionally, it affects the hydration and dehydration reactions of carbon dioxide and carbonic acid, leading to diuresis and altered ammonia metabolism .
Comparaison Avec Des Composés Similaires
N-Isopropyl-N’-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)oxamide is similar to compounds like acetazolamide and other sulfonamide derivatives . its unique isopropyl group and specific structural configuration provide distinct properties and applications. Similar compounds include:
Acetazolamide: Used primarily for its diuretic and glaucoma treatment properties.
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide: Another sulfonamide derivative with similar applications.
These comparisons highlight the uniqueness of N-Isopropyl-N’-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)oxamide in terms of its specific applications and structural features.
Propriétés
Numéro CAS |
74186-50-8 |
|---|---|
Formule moléculaire |
C7H11N5O4S2 |
Poids moléculaire |
293.3 g/mol |
Nom IUPAC |
N'-propan-2-yl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)oxamide |
InChI |
InChI=1S/C7H11N5O4S2/c1-3(2)9-4(13)5(14)10-6-11-12-7(17-6)18(8,15)16/h3H,1-2H3,(H,9,13)(H2,8,15,16)(H,10,11,14) |
Clé InChI |
NYHPTOJEZMPYMD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)C(=O)NC1=NN=C(S1)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-10-nitro[1,2,4,5]tetrazino[6,1-a]isoindol-6(4H)-one](/img/structure/B14454748.png)
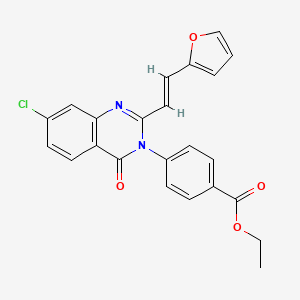
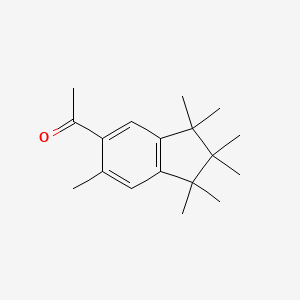
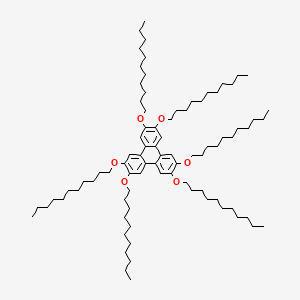

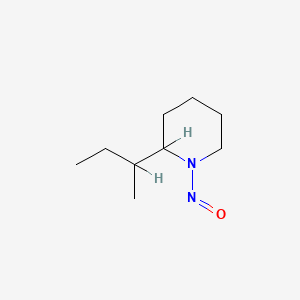
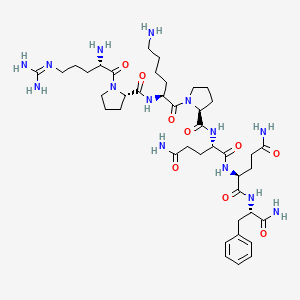
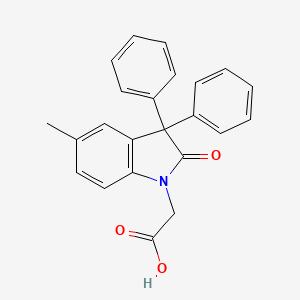
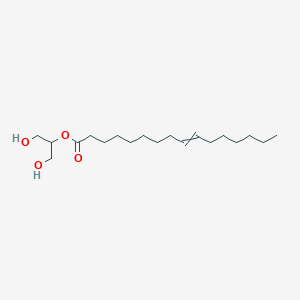
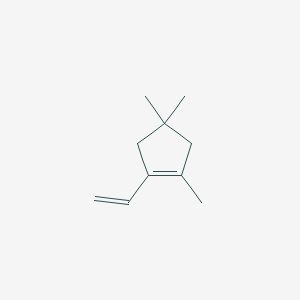

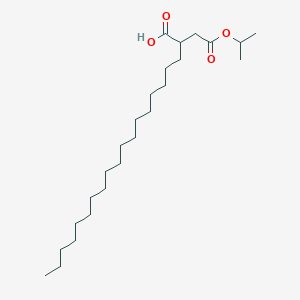
![3-Chloropyrazino[2,3-F]quinoxaline](/img/structure/B14454845.png)

